molecular formula C23H23ClN2O2S B2821535 1-((4-(Diphenylmethyl)piperazinyl)sulfonyl)-4-chlorobenzene CAS No. 312282-53-4

1-((4-(Diphenylmethyl)piperazinyl)sulfonyl)-4-chlorobenzene

Cat. No.: B2821535
CAS No.: 312282-53-4
M. Wt: 426.96
InChI Key: ZANCIPHJHVIELA-UHFFFAOYSA-N
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Description

1-((4-(Diphenylmethyl)piperazinyl)sulfonyl)-4-chlorobenzene is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a piperazine ring substituted with a diphenylmethyl group and a sulfonyl group attached to a chlorobenzene moiety. Its unique structure imparts significant chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-(Diphenylmethyl)piperazinyl)sulfonyl)-4-chlorobenzene typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.

    Introduction of the Diphenylmethyl Group: This step often involves the reaction of piperazine with diphenylmethyl chloride under basic conditions to form the diphenylmethyl-substituted piperazine.

    Sulfonylation: The sulfonyl group is introduced via sulfonyl chloride in the presence of a base, such as triethylamine.

    Chlorobenzene Attachment: The final step involves the coupling of the sulfonylated piperazine with 4-chlorobenzene under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-((4-(Diphenylmethyl)piperazinyl)sulfonyl)-4-chlorobenzene undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the chlorobenzene moiety or the sulfonyl group, leading to dechlorination or desulfonylation.

    Substitution: The chlorobenzene ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Dechlorinated or desulfonylated products.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-((4-(Diphenylmethyl)piperazinyl)sulfonyl)-4-chlorobenzene has a wide range of applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as an antipsychotic or antidepressant agent.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((4-(Diphenylmethyl)piperazinyl)sulfonyl)-4-chlorobenzene involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with neurotransmitter receptors, enzymes, or ion channels.

    Pathways Involved: The compound can modulate signaling pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.

Comparison with Similar Compounds

Uniqueness: 1-((4-(Diphenylmethyl)piperazinyl)sulfonyl)-4-chlorobenzene is unique due to its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

1-benzhydryl-4-(4-chlorophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O2S/c24-21-11-13-22(14-12-21)29(27,28)26-17-15-25(16-18-26)23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14,23H,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZANCIPHJHVIELA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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